
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- is a member of the class of hydroxycyclohexanones. This compound is characterized by a hydroxy group at position 4, a gem-dimethyl group at position 2, and an additional methyl substituent at position 6. It is a stereoisomer with specific (4S,6R) configuration, which plays a crucial role in its chemical behavior and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- typically involves the following steps:
Starting Material: The process begins with cyclohexanone as the starting material.
Hydroxylation: Introduction of the hydroxy group at the 4-position can be achieved through hydroxylation reactions using appropriate oxidizing agents.
Methylation: The addition of methyl groups at positions 2 and 6 is carried out using methylating agents under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation steps.
Optimized Reaction Conditions: Maintaining specific temperatures, pressures, and solvent systems to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary alcohols.
Substitution Products: Compounds with new functional groups replacing the hydroxy group.
Aplicaciones Científicas De Investigación
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a bacterial metabolite and its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic pathways, potentially influencing cellular processes and biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)-: Another stereoisomer with different spatial arrangement of atoms.
Cyclohexanone, 2,2,6-trimethyl-: Lacks the hydroxy group at position 4, resulting in different chemical properties.
2,6,6-trimethyl-2-hydroxycyclohexanone: Similar structure but with variations in the position of functional groups
Uniqueness
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and applications where precise molecular configuration is crucial.
Propiedades
Número CAS |
55058-51-0 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
CSPVUHYZUZZRGF-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CC(C1=O)(C)C)O |
SMILES canónico |
CC1CC(CC(C1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


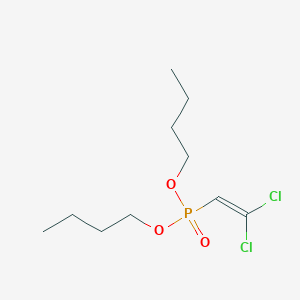
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
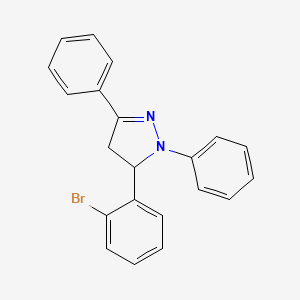
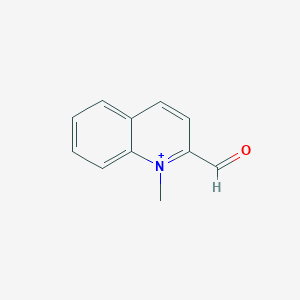
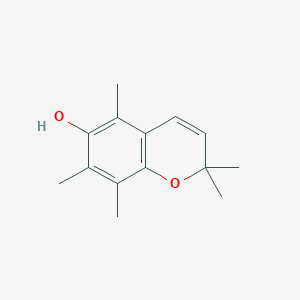
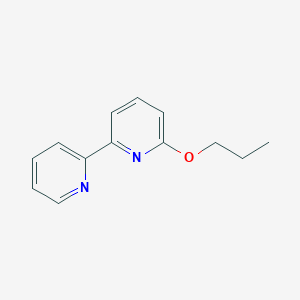
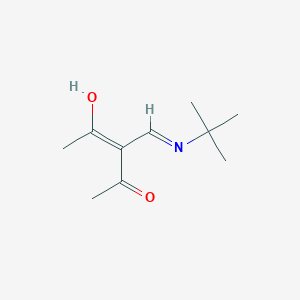

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
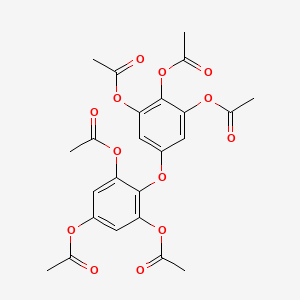
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
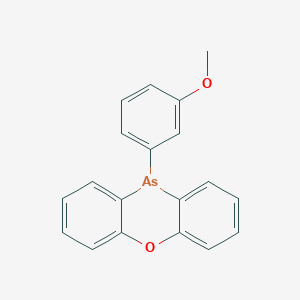
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
